N-(octahydro-1,4-benzodioxin-6-yl)-2-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c18-17(19,20)12-3-1-11(2-4-12)9-16(22)21-13-5-6-14-15(10-13)24-8-7-23-14/h1-4,13-15H,5-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSLKKJKYSMCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CC3=CC=C(C=C3)C(F)(F)F)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Octahydro-1,4-benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(octahydro-1,4-benzodioxin-6-yl)-2-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
N-(octahydro-1,4-benzodioxin-6-yl)-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazinone and Benzothiazole Derivatives
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide ()
- Key Features: Contains a benzothiazinone core (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl) instead of a benzodioxin ring. Substituents: 4-nitrophenyl and trifluoromethyl groups. Molecular Weight: Calculated as 439.36 g/mol (C₁₉H₁₅F₃N₂O₃S).
- In contrast, the octahydrobenzodioxin ring in the target compound offers greater rigidity and oxygen-rich electronic properties, which may influence solubility and metabolic stability .
Benzothiazole-Based Acetamides ()
Examples from the European Patent Application EP3348550A1:
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- Key Features :
- Benzothiazole core with trifluoromethyl and arylacetamide substituents.
- Demonstrated applications in agrochemicals (e.g., fungicides, herbicides).
- Comparison: Benzothiazoles are known for their bioactivity in disrupting microbial or plant cell processes. The target compound’s benzodioxin ring may reduce toxicity compared to benzothiazoles, which often require metabolic activation. Additionally, the absence of a thiazole sulfur atom in the target compound could alter reactivity in biological systems .
Trifluoromethyl-Substituted Pesticides ()
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Use: Herbicide targeting carotenoid biosynthesis.
- Comparison: Diflufenican’s trifluoromethylphenoxy group contributes to its lipophilicity and environmental persistence.
Mefluidide (N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide)
- Use : Plant growth regulator.
- Comparison: Mefluidide’s sulfonamide group and trifluoromethylsulfonyl moiety enhance its electrophilicity, enabling covalent interactions with biological targets. The target compound lacks such reactive groups, suggesting non-covalent binding mechanisms (e.g., hydrogen bonding via the acetamide oxygen) .
Structural and Functional Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Octahydrobenzodioxin | 4-(Trifluoromethyl)phenyl acetamide | Not reported | Medicinal chemistry, Agrochemicals |
| N-(4-Nitrophenyl)-2-[3-oxo-6-(CF₃)-benzothiazin-2-yl]acetamide | Benzothiazinone | 4-Nitrophenyl, CF₃ | 439.36 | Antimicrobial agents |
| N-(6-CF₃-benzothiazole-2-yl)-2-phenylacetamide | Benzothiazole | Phenyl, CF₃ | ~345.3 (estimated) | Fungicides |
| Diflufenican | Pyridinecarboxamide | 3-(CF₃)phenoxy, 2,4-difluorophenyl | 394.29 | Herbicides |
Biological Activity
N-(octahydro-1,4-benzodioxin-6-yl)-2-[4-(trifluoromethyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural components:
- Octahydro-1,4-benzodioxin : A bicyclic structure that contributes to the compound's pharmacokinetic properties.
- Trifluoromethyl phenyl group : Enhances lipophilicity and may influence receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : The compound has shown promise as an inhibitor of specific kinases involved in cancer progression.
- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, including:
- Kinases : Inhibitors of c-KIT and FLT3 kinases have been identified as potential therapeutic applications for this compound.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in c-KIT mutant models. The IC50 values ranged from 30 to 80 nM, indicating potent activity against specific mutations associated with resistance to conventional therapies .
Case Study 2: Pharmacokinetic Profile
In vivo studies revealed that the compound has favorable pharmacokinetic properties across different species, including mice and rats. This suggests a good potential for further development as a therapeutic agent .
Q & A
Q. Stability assays :
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC.
- Storage recommendations : Store at -20°C in amber vials under nitrogen to prevent hydrolysis/oxidation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
Risk assessment : Review Safety Data Sheets (SDS) for analogous acetamides (e.g., toxicity, flammability).
PPE : Wear nitrile gloves, lab coats, and safety goggles.
Ventilation : Use fume hoods for synthesis and purification steps.
Advanced Research Questions
Q. How can computational modeling predict the compound’s physicochemical properties and guide experimental design?
- Methodology :
Molecular dynamics (MD) simulations : Predict solubility and partition coefficients (logP) using software like GROMACS.
Docking studies : Screen for potential biological targets (e.g., enzymes, receptors) with AutoDock Vina.
- Case study : ICReDD’s integrated approach combines quantum calculations with experimental feedback to refine synthetic routes .
Q. What experimental design strategies resolve contradictions in catalytic efficiency data during synthesis?
- Methodology :
Design of Experiments (DOE) : Apply factorial design to test variables (e.g., catalyst loading, solvent polarity).
Statistical analysis : Use ANOVA to identify significant factors causing variability.
- Example : A 2³ factorial design for amidation reactions:
| Factor | Low (-1) | High (+1) |
|---|---|---|
| Catalyst (mol%) | 5 | 10 |
| Temperature (°C) | 25 | 50 |
| Reaction time (h) | 12 | 24 |
Q. How can reactor design principles improve scalability for gram-to-kilogram synthesis?
- Methodology :
Continuous-flow reactors : Enhance heat/mass transfer for exothermic amidation steps.
Membrane separation : Purify intermediates using nanofiltration (MWCO ~300 Da).
- Guidelines : Follow CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for scale-up protocols .
Q. What methodologies assess the compound’s environmental fate and degradation pathways?
- Methodology :
Atmospheric simulation chambers : Study photodegradation under controlled UV/ozone conditions.
Biotic degradation : Use soil microcosms to track metabolite formation via LC-MS/MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
